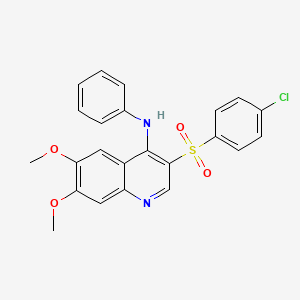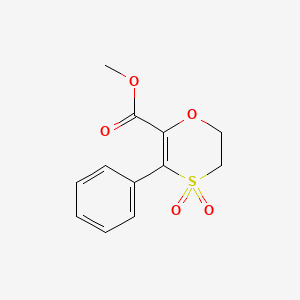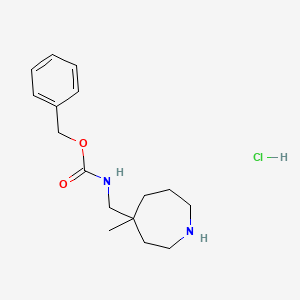![molecular formula C20H18N4O3S B2881795 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide CAS No. 343373-15-9](/img/structure/B2881795.png)
2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the core nicotinamide structure. The synthetic route often includes the following steps:
Formation of the Nicotinamide Core: This involves the reaction of 3-pyridinecarboxylic acid with appropriate reagents to form the nicotinamide structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the nicotinamide derivative.
Acetylation: The acetylamino group is introduced by acetylating the amine group on the pyridine ring.
Methoxylation: The methoxyphenyl group is introduced through a coupling reaction with a methoxy-substituted benzene derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
相似化合物的比较
2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are also involved in cellular metabolism and have potential therapeutic applications.
Sulfanyl Compounds: Similar compounds with sulfanyl groups, such as thiol-based drugs, which exhibit various biological activities.
Acetylamino Pyridines: Compounds with acetylamino groups on the pyridine ring, which are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13(25)23-18-10-9-16(12-22-18)28-20-17(4-3-11-21-20)19(26)24-14-5-7-15(27-2)8-6-14/h3-12H,1-2H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSCUBCYVWUANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)
![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)
![N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2881720.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2881721.png)

![4-(3-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2881726.png)
![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)

![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)



